molecular formula C7H10Br2N4O B2990683 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide CAS No. 1427024-35-8

2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide

Cat. No. B2990683
CAS RN: 1427024-35-8
M. Wt: 325.992
InChI Key: JCQHGHKONHXLQL-UHFFFAOYSA-N
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Description

The compound “2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide” contains several functional groups. The 1,2,4-triazole ring, which is a type of heterocyclic aromatic compound, is one of the key features of this molecule. This ring contains two nitrogen atoms and three carbon atoms. The presence of bromine atoms on the 3rd and 5th positions of this ring could potentially make this compound a good candidate for various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring and the isopropylacetamide group. The bromine atoms would add significant weight to the molecule, and the polar amide group could lead to interesting intermolecular interactions .


Chemical Reactions Analysis

The presence of the bromine atoms makes this molecule a potential candidate for various substitution reactions. The amide group could also undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the bromine atoms would likely make the compound relatively heavy and possibly quite reactive. The amide group could allow for hydrogen bonding, which might influence the compound’s solubility in different solvents .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

As with any chemical compound, handling “2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide” would require appropriate safety measures. The presence of bromine atoms suggests that the compound could be hazardous and should be handled with care .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, which as noted above, are influenced by its functional groups. It could potentially be used in the synthesis of other compounds, or as a reagent in certain chemical reactions .

properties

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2N4O/c1-4(2)10-5(14)3-13-7(9)11-6(8)12-13/h4H,3H2,1-2H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQHGHKONHXLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide

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